molecular formula C22H18N2O3S B11460685 [3-Amino-6-(2-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](4-methoxyphenyl)methanone

[3-Amino-6-(2-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](4-methoxyphenyl)methanone

Cat. No.: B11460685
M. Wt: 390.5 g/mol
InChI Key: QRYJSHPUDMUYDE-UHFFFAOYSA-N
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Description

3-Amino-6-(2-methoxyphenyl)thieno[2,3-b]pyridin-2-ylmethanone is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with amino and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-(2-methoxyphenyl)thieno[2,3-b]pyridin-2-ylmethanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminothiophene derivatives with 2-methoxybenzaldehyde under acidic conditions to form the thieno[2,3-b]pyridine core. This intermediate is then subjected to further functionalization to introduce the amino and methoxyphenyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance reaction efficiency and scalability. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial in industrial settings to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-(2-methoxyphenyl)thieno[2,3-b]pyridin-2-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thienopyridine derivatives.

    Substitution: Formation of substituted thienopyridine derivatives with various functional groups.

Scientific Research Applications

3-Amino-6-(2-methoxyphenyl)thieno[2,3-b]pyridin-2-ylmethanone has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (OLEDs).

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.

    Industrial Applications: The compound is investigated for its use in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-Amino-6-(2-methoxyphenyl)thieno[2,3-b]pyridin-2-ylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-6-(2-methoxyphenyl)thieno[2,3-b]pyridin-2-ylmethanone is unique due to the presence of both amino and methoxyphenyl groups, which confer distinct electronic and steric properties. These features enhance its potential for specific interactions with biological targets and its suitability for use in electronic materials.

3-Amino-6-(2-methoxyphenyl)thieno[2,3-b]pyridin-2-ylmethanone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H18N2O3S

Molecular Weight

390.5 g/mol

IUPAC Name

[3-amino-6-(2-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]-(4-methoxyphenyl)methanone

InChI

InChI=1S/C22H18N2O3S/c1-26-14-9-7-13(8-10-14)20(25)21-19(23)16-11-12-17(24-22(16)28-21)15-5-3-4-6-18(15)27-2/h3-12H,23H2,1-2H3

InChI Key

QRYJSHPUDMUYDE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=CC=C4OC)N

Origin of Product

United States

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